4-(2-Aminoethyl)-N,N-dimethylbenzylamine

Description

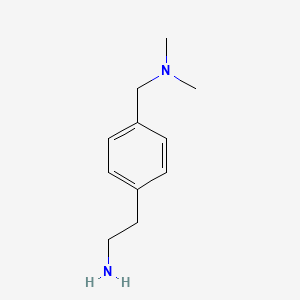

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(dimethylamino)methyl]phenyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12/h3-6H,7-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWRIURLTSBILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669002-47-5 | |

| Record name | 2-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Benzylamines and Aminoethyl-Substituted Aromatic Compounds

The synthesis of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine can be approached through several established routes common in organic chemistry for the preparation of substituted benzylamines and aromatic compounds bearing aminoethyl groups. These strategies often involve the sequential construction of the molecule, focusing on the formation of the N,N-dimethylbenzylamine core followed by the introduction or modification of the aminoethyl substituent at the para position.

Amine Alkylation Routes

A primary method for the synthesis of the N,N-dimethylbenzylamine portion of the target molecule involves the direct alkylation of a suitable amine with a benzyl (B1604629) halide or a related electrophile. A plausible synthetic pathway could start from 4-nitrobenzyl bromide. The reaction of 4-nitrobenzyl bromide with dimethylamine (B145610) introduces the dimethylamino group. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. researchgate.net

Following the successful synthesis of 4-nitro-N,N-dimethylbenzylamine, the nitro group can be reduced to an amino group, yielding 4-amino-N,N-dimethylbenzylamine. researchgate.netgoogle.com This intermediate is key to introducing the 2-aminoethyl moiety.

Reductive Amination Approaches

Reductive amination offers an alternative strategy for the formation of the N,N-dimethylbenzylamine scaffold. This method involves the reaction of a suitable benzaldehyde (B42025) derivative with dimethylamine in the presence of a reducing agent. For the synthesis of the target molecule, one could envision starting with 4-(2-azidoacetyl)benzaldehyde. The aldehyde would first react with dimethylamine to form an enamine or iminium ion, which is then reduced in situ to the corresponding benzylamine (B48309). The azido (B1232118) group can subsequently be reduced to a primary amine.

Functional Group Interconversions for Aminoethyl Moieties and Aromatic Substituents

A critical step in the synthesis of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine is the introduction of the 2-aminoethyl group at the para-position of the benzene (B151609) ring. Starting from 4-amino-N,N-dimethylbenzylamine, a common method to achieve this is through the reduction of a nitrile or a nitrovinyl group.

One potential route involves the reaction of 4-amino-N,N-dimethylbenzylamine with a suitable reagent to introduce a two-carbon chain with a nitrogen functionality. For instance, the Sandmeyer reaction could be employed to convert the amino group of 4-amino-N,N-dimethylbenzylamine into a nitrile, affording 4-(cyanomethyl)-N,N-dimethylbenzylamine. Subsequent reduction of the nitrile group, for example using lithium aluminum hydride or catalytic hydrogenation, would yield the desired 4-(2-aminoethyl)-N,N-dimethylbenzylamine.

Alternatively, a Henry reaction between 4-(N,N-dimethylaminomethyl)benzaldehyde and nitromethane (B149229) would yield 4-(2-nitrovinyl)-N,N-dimethylbenzylamine. The nitrovinyl group can then be reduced to the aminoethyl group using a suitable reducing agent like lithium aluminum hydride or catalytic hydrogenation. orgsyn.org

A summary of a plausible synthetic route is presented in the table below.

Table 1: Plausible Synthetic Route for 4-(2-Aminoethyl)-N,N-dimethylbenzylamine

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Nitrobenzyl bromide | Dimethylamine, Base (e.g., Triethylamine), Solvent (e.g., Chloroform) | 4-Nitro-N,N-dimethylbenzylamine |

| 2 | 4-Nitro-N,N-dimethylbenzylamine | Reducing agent (e.g., Fe/HCl or catalytic hydrogenation) | 4-Amino-N,N-dimethylbenzylamine |

| 3 | 4-Amino-N,N-dimethylbenzylamine | 1. NaNO₂, HCl (Sandmeyer reaction) 2. CuCN | 4-(Cyanomethyl)-N,N-dimethylbenzylamine |

| 4 | 4-(Cyanomethyl)-N,N-dimethylbenzylamine | Reducing agent (e.g., LiAlH₄ or H₂/Catalyst) | 4-(2-Aminoethyl)-N,N-dimethylbenzylamine |

Multicomponent Reactions and Convergent Syntheses

While less common for this specific target, multicomponent reactions could potentially offer a more streamlined approach. A convergent synthesis would involve the preparation of two key fragments that are then coupled together. For example, a fragment containing the N,N-dimethylbenzylamine moiety could be coupled with a fragment containing the 2-aminoethyl group, possibly through a cross-coupling reaction.

Derivatization and Functionalization of the 4-(2-Aminoethyl)-N,N-dimethylbenzylamine Scaffold

The presence of a primary amino group on the ethyl substituent provides a reactive handle for further chemical modifications, allowing for the synthesis of a variety of derivatives.

Chemical Modifications at the Primary Aminoethyl Group

The primary amino group of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine is nucleophilic and can readily undergo reactions such as acylation and alkylation.

Acylation: Acylation of the primary amino group can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. For example, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. This reaction is generally high-yielding and provides a straightforward method for introducing a wide range of acyl groups. northumbria.ac.uk

Alkylation: The primary amino group can also be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with an alkyl halide can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. A more controlled method is reductive amination, where the primary amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine. ppor.az

The table below summarizes these derivatization reactions.

Table 2: Derivatization Reactions of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acid chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine) | N-Acyl derivative |

| Acylation | Acid anhydride (B1165640) (e.g., Acetic anhydride) | N-Acyl derivative |

| Alkylation (Direct) | Alkyl halide (e.g., Methyl iodide) | N-Alkyl derivative (secondary amine) |

| Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Alkyl derivative (secondary amine) |

Reactions Involving the Tertiary N,N-Dimethylamino Group (e.g., quaternization to form ammonium (B1175870) salts)

The tertiary amine of the N,N-dimethylbenzylamine moiety is a key reactive site, readily undergoing quaternization to form quaternary ammonium salts. This classic reaction, known as the Menshutkin reaction, involves the alkylation of the tertiary amine with an alkyl halide. For the parent compound, N,N-dimethylbenzylamine, this reaction proceeds efficiently with various alkyl halides (e.g., hexyl bromide or methyl iodide) to yield the corresponding quaternary ammonium salts. wikipedia.org These salts have applications as phase transfer catalysts.

The general reaction for N,N-dimethylbenzylamine is as follows: C₆H₅CH₂N(CH₃)₂ + RX → [C₆H₅CH₂N(CH₃)₂R]⁺X⁻ wikipedia.org

For the title compound, 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, the same reaction is expected at the tertiary nitrogen. The primary amino group on the ethyl side-chain could potentially compete as a nucleophile, but the tertiary amine is generally more nucleophilic and sterically accessible for this type of reaction. The reaction would typically be carried out in a suitable solvent like acetone (B3395972) or butanone. chemistrysteps.com The product, a quaternary ammonium salt, would possess both a primary amine and a quaternary ammonium functional group, making it a potentially interesting building block for more complex molecules. A solvent-free, high-temperature quaternization process using dimethylsulfate has also been described for various tertiary amines, which could be applicable here.

Aromatic Functionalization Strategies (e.g., directed ortho metalation)

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.net The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), facilitating the deprotonation of a proton at the adjacent ortho position. researchgate.netgoogle.com The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a new substituent exclusively at that position. researchgate.net

The -CH₂N(CH₃)₂ group of N,N-dimethylbenzylamine is recognized as a potent DMG. bme.hu It effectively directs lithiation to the C2 position of the benzene ring. wikipedia.org

Application to 4-(2-Aminoethyl)-N,N-dimethylbenzylamine:

A significant challenge arises when applying DoM to 4-(2-Aminoethyl)-N,N-dimethylbenzylamine. The primary amino group (-NH₂) of the aminoethyl side-chain possesses acidic protons that would be readily deprotonated by the strongly basic organolithium reagent used for metalation. This would consume at least two equivalents of the base and prevent the desired ortho-lithiation from occurring.

To successfully implement a DoM strategy, the primary amine must first be protected with a suitable protecting group that is stable to strongly basic conditions. A common choice for this is the tert-butoxycarbonyl (Boc) group, which forms a carbamate.

The proposed reaction sequence would be:

Protection: React 4-(2-Aminoethyl)-N,N-dimethylbenzylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the N-Boc protected intermediate.

Directed Ortho Metalation: Treat the N-Boc protected compound with an organolithium reagent like n-BuLi or sec-BuLi, likely in the presence of an additive like TMEDA (tetramethylethylenediamine), to achieve lithiation at the position ortho to the -CH₂N(CH₃)₂ group.

Electrophilic Quench: Introduce an electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) to react with the aryllithium species.

Deprotection: Remove the Boc group under acidic conditions (e.g., with trifluoroacetic acid) to regenerate the primary amine.

This strategy would allow for the synthesis of a wide array of 2,4-disubstituted benzylamine derivatives that would be difficult to access through conventional electrophilic aromatic substitution methods.

Optimization of Synthetic Pathways

While a specific, published synthetic pathway for 4-(2-Aminoethyl)-N,N-dimethylbenzylamine has not been identified in the reviewed literature, a plausible and efficient route can be proposed based on well-established chemical transformations. The optimization of this pathway would focus on maximizing yield and purity at each step.

A logical synthetic approach would involve a two-step process starting from 4-(bromomethyl)benzonitrile:

Amination: Nucleophilic substitution of the benzyl bromide with dimethylamine to form the intermediate, 4-(cyanomethyl)-N,N-dimethylbenzylamine.

Nitrile Reduction: Reduction of the nitrile group to a primary amine to yield the final product.

High Yield and Purity Considerations

Step 1: Synthesis of 4-(cyanomethyl)-N,N-dimethylbenzylamine

This step is a standard nucleophilic substitution. To achieve high yield and purity, several factors must be optimized. A similar reaction, the synthesis of N,N-dimethylbenzylamine from benzyl chloride and dimethylamine, can achieve yields of 76% after purification. chemicalbook.com For the synthesis of 4-nitro-N,N-dimethylbenzylamine, controlling the addition rate of the benzyl bromide derivative to the amine solution was critical to prevent the formation of a quaternary ammonium bromide impurity, leading to yields of 94% and purity of 99.8%. google.com

Table 1: Optimization Parameters for Amination Reaction

| Parameter | Consideration for High Yield & Purity |

|---|---|

| Solvent | Aprotic polar solvents like THF or DMF are suitable. |

| Base | An excess of dimethylamine can serve as both reactant and base. Alternatively, a non-nucleophilic base like triethylamine or K₂CO₃ can be added. |

| Temperature | The reaction is exothermic; maintaining a controlled temperature (e.g., below 40°C) is crucial to prevent side reactions. chemicalbook.com |

| Stoichiometry | Using a molar excess of dimethylamine (e.g., 1.2-2.2 equivalents) helps drive the reaction to completion and minimizes the formation of diarylated or triarylated byproducts. |

| Purification | Purification can be achieved through extraction to remove water-soluble salts, followed by distillation or column chromatography to isolate the pure product. |

Step 2: Reduction of 4-(cyanomethyl)-N,N-dimethylbenzylamine

The reduction of the nitrile group is a critical step. Two primary methods are common: catalytic hydrogenation and chemical reduction with metal hydrides. bme.hu

Catalytic Hydrogenation: This is often the preferred method in industrial settings. Catalysts like palladium on carbon (Pd/C), Raney nickel, or rhodium are effective. researchgate.netresearchgate.net Optimization involves selecting the right catalyst, solvent, hydrogen pressure, and temperature. A key challenge is preventing the formation of secondary and tertiary amine byproducts through condensation of the intermediate imine with the product amine. bme.hu Using additives like ammonia (B1221849) or acidic buffers (e.g., NaH₂PO₄) can significantly improve selectivity towards the primary amine, achieving yields of 85-90% and purity over 99%. bme.hu

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent that effectively converts nitriles to primary amines. chemistrysteps.commasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent like THF. It is highly effective but requires stringent anhydrous conditions and careful handling. The workup step with water is crucial to hydrolyze the aluminum-nitrogen intermediates. chemistrysteps.com This method generally provides excellent yields on a laboratory scale.

Table 2: Comparison of Nitrile Reduction Methods

| Method | Advantages | Disadvantages | Optimization Factors |

|---|---|---|---|

| Catalytic Hydrogenation | Scalable, uses H₂ gas, high selectivity possible, high purity. bme.hu | Requires specialized pressure equipment, catalyst can be expensive, potential for side reactions. bme.hu | Catalyst choice, solvent system, H₂ pressure, temperature, additives. |

| LiAlH₄ Reduction | High yield, rapid reaction, effective for many substrates. chemistrysteps.commasterorganicchemistry.com | Requires strict anhydrous conditions, hazardous reagent, difficult to scale up safely. pharmaguideline.com | Solvent choice (anhydrous), controlled addition of reagent, careful aqueous workup. |

Chemical Reactivity and Reaction Mechanism Studies

Mechanistic Investigations of Amine-Based Reactions

The dual amine functionality of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine governs its fundamental chemical behavior in amine-based reactions. The primary amino group on the ethyl side chain and the tertiary amino group attached to the benzylic carbon exhibit distinct yet complementary properties.

Nucleophilic Reactivity of the Aminoethyl Moiety

The primary amine of the aminoethyl group (–CH₂CH₂NH₂) serves as the principal site of nucleophilic reactivity in the molecule. This aliphatic primary amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It readily participates in reactions involving electrophilic centers.

Key aspects of its nucleophilic reactivity include:

SN2 Reactions: The aminoethyl group can act as a nucleophile in substitution reactions with alkyl halides, leading to the formation of secondary amines.

Acylation: It reacts with acyl halides, anhydrides, and esters to form amides.

Addition Reactions: It can undergo nucleophilic addition to carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases) and to epoxides, resulting in ring-opening to form amino alcohols.

Michael Addition: The primary amine can act as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds.

The reactivity of this primary amine is sterically accessible and is a stronger nucleophile compared to the more sterically hindered tertiary amine.

Acid-Base Properties and Protonation Equilibria

The presence of two basic nitrogen centers means that 4-(2-Aminoethyl)-N,N-dimethylbenzylamine can accept two protons. The protonation equilibria involve the stepwise addition of protons, first to the more basic site and then to the less basic one. The basicity of each amine is influenced by electronic and steric effects.

First Protonation: The primary aliphatic amine on the aminoethyl side chain is generally more basic than the tertiary benzylic amine. The electron-donating effect of the alkyl chain increases its basicity.

Second Protonation: The tertiary benzylic amine is less basic due to the steric hindrance around the nitrogen atom and the slight electron-withdrawing nature of the benzyl (B1604629) group.

The acid-base equilibria can be represented as follows: L + H⁺ ⇌ LH⁺ (Protonation of the primary amine) LH⁺ + H⁺ ⇌ LH₂²⁺ (Protonation of the tertiary amine)

| Amine Group | Equilibrium | Estimated pKa Value | Notes |

|---|---|---|---|

| Primary Aliphatic Amine | LH⁺ ⇌ L + H⁺ | ~9.5 - 10.5 | This is the more basic site, comparable to other primary alkylamines. |

| Tertiary Benzylic Amine | LH₂²⁺ ⇌ LH⁺ + H⁺ | ~6.0 - 7.0 | Less basic due to steric hindrance and electronic effects of the benzyl group. |

Catalytic Roles and Reaction Mechanisms

The tertiary amine functionality, in particular, allows 4-(2-Aminoethyl)-N,N-dimethylbenzylamine to function as an effective organocatalyst in several important industrial polymerization reactions.

Role as an Organic Catalyst in Polymerization Reactions (e.g., polyurethane, epoxy resins)

The N,N-dimethylbenzylamine portion of the molecule is structurally analogous to N,N-dimethylbenzylamine (BDMA), a well-known catalyst in polymer chemistry. wikipedia.orgatamanchemicals.com

Polyurethane Foams: In the formation of polyurethanes, tertiary amine catalysts play a crucial role in promoting two main reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). poliuretanos.com.brgoogle.com

Mechanism: The tertiary amine catalyst activates the hydroxyl group of the polyol by forming a hydrogen-bonded complex. This increases the nucleophilicity of the oxygen atom, facilitating its attack on the electrophilic carbon of the isocyanate group. topicsonchemeng.org.my This catalytic action accelerates the formation of the urethane (B1682113) linkage. poliuretanos.com.br

Reactive Nature: The primary amine group on 4-(2-Aminoethyl)-N,N-dimethylbenzylamine can react with isocyanate groups, incorporating the catalyst molecule into the polymer backbone. Such "reactive catalysts" are desirable as they reduce volatile organic compound (VOC) emissions from the final product. san-apro.co.jp

Epoxy Resins: Tertiary amines are widely used as accelerators or curing agents for epoxy resins. atamanchemicals.comthreebond.co.jp

Mechanism: The tertiary amine's lone pair of electrons initiates the anionic polymerization of the epoxy resin. It attacks the electrophilic carbon of the epoxide ring, causing it to open and form a zwitterion. This zwitterion then continues to react with other epoxy monomers, propagating the polymerization chain. threebond.co.jppsu.edu In systems with co-hardeners like anhydrides, the tertiary amine can also catalyze the reaction by activating the anhydride (B1165640). psu.edu

| Polymer System | Catalytic Role | Mechanistic Action | Reference Compounds |

|---|---|---|---|

| Polyurethane | Gelling and Blowing Catalyst | Activates polyol via hydrogen bonding, facilitating attack on isocyanate. | N,N-Dimethylbenzylamine (BDMA), Triethylenediamine (TEDA) poliuretanos.com.br |

| Epoxy Resins | Curing Accelerator / Initiator | Initiates anionic ring-opening polymerization of epoxide monomers. | N,N-Dimethylbenzylamine (BDMA), 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) threebond.co.jp |

Mechanisms of Phase Transfer Catalysis

The tertiary amine in 4-(2-Aminoethyl)-N,N-dimethylbenzylamine can be quaternized by reacting it with an alkyl halide (e.g., butyl chloride) to form a quaternary ammonium (B1175870) salt. Such salts are effective phase-transfer catalysts (PTCs). wikipedia.org A PTC facilitates the transfer of a reactant from one phase (typically aqueous) into another immiscible phase (typically organic) where the reaction occurs. mdma.chbiomedres.us

The primary mechanisms for phase-transfer catalysis are:

Starks' Extraction Mechanism: The quaternary ammonium cation (Q⁺) forms an ion pair with an anion (Y⁻) from the aqueous phase. This lipophilic ion pair (Q⁺Y⁻) is extracted into the organic phase, where the anion Y⁻ is now "solubilized" and highly reactive towards the organic substrate (RX). mdma.chcore.ac.uk

Interfacial Mechanism: In some cases, the reaction is believed to occur at the interface between the two phases, without the anion fully entering the bulk organic phase.

By acting as a PTC, quaternized 4-(2-Aminoethyl)-N,N-dimethylbenzylamine can accelerate a wide range of reactions, including nucleophilic substitutions, alkylations, and oxidations, between reactants that are otherwise separated by a phase boundary. core.ac.ukprinceton.edu

Theoretical Studies on Organocatalytic Processes (e.g., urethane formation)

Computational studies, often using Density Functional Theory (DFT), have provided significant insights into the mechanism of amine-catalyzed urethane formation. researchgate.netmdpi.com These theoretical models typically examine the reaction between a model isocyanate (e.g., phenyl isocyanate) and an alcohol (e.g., methanol (B129727) or butanol) in the presence of a tertiary amine catalyst. mdpi.comnih.gov

Key findings from these theoretical studies include:

Reaction Pathway: The catalyzed reaction follows a multi-step pathway that is energetically more favorable than the single concerted step of the uncatalyzed reaction. mdpi.comnih.gov

Activation of Alcohol: The first step involves the formation of a hydrogen-bonded complex between the amine catalyst and the alcohol. This pre-activation step polarizes the O-H bond of the alcohol, increasing its nucleophilicity. mdpi.com

Lowering the Activation Barrier: The formation of a trimolecular complex (catalyst-alcohol-isocyanate) leads to a transition state with a significantly lower activation energy barrier compared to the catalyst-free reaction. Theoretical studies report a reduction in the barrier height by more than 100 kJ/mol. mdpi.com

Catalyst Regeneration: After the urethane product is formed, the catalyst is regenerated and can participate in another catalytic cycle.

These computational results confirm the crucial role of amine catalysts in accelerating polyurethane synthesis by providing a lower-energy reaction pathway. researchgate.netmdpi.com

| Finding | Description | Significance |

|---|---|---|

| Multi-Step Mechanism | The catalyzed reaction proceeds through several intermediates (e.g., catalyst-alcohol complex, trimolecular complex) rather than a single step. nih.gov | Explains the different kinetics observed in catalyzed vs. uncatalyzed reactions. |

| Significant Energy Reduction | The activation energy of the rate-determining step is substantially lowered (e.g., by >100 kJ/mol) in the presence of the amine catalyst. mdpi.com | Quantifies the high efficiency of amine catalysts in urethane formation. |

| Role of Hydrogen Bonding | The primary interaction between the catalyst and the alcohol is a strong hydrogen bond, which is key to activating the alcohol. mdpi.com | Highlights the importance of the catalyst's basicity and steric accessibility. |

Advanced Chemical Transformations

C-H Activation and Cyclometallation Chemistry

One of the most significant aspects of the reactivity of the N,N-dimethylbenzylamine framework is its participation in cyclometallation reactions. iupac.org In this process, the nitrogen atom of the dimethylamino group acts as an intramolecular directing group, coordinating to a transition metal center. This initial coordination brings the metal into close proximity with one of the typically unreactive C-H bonds at the ortho-position of the benzene (B151609) ring, facilitating its cleavage and the formation of a highly stable five-membered metallacycle. iupac.org This intramolecular C-H activation is a key step in many catalytic cycles and synthetic transformations.

The reaction has been studied with various d-block transition metals:

Palladium: The reaction of N,N-dimethylbenzylamine with palladium(II) acetate (B1210297) is a classic example of cyclopalladation, leading to the formation of a dimeric palladium complex where the benzylamine (B48309) ligand is bound to the metal through both the nitrogen atom and an ortho-carbon. researchgate.netacs.org

Iridium: Joint computational and experimental studies on the reaction with the iridium complex [IrCl2Cp*]2 reveal a nuanced mechanism. The process involves a two-step C-H activation. The nature of the chelating base, such as acetate or triflate, is crucial in determining the reaction pathway and activation energy barriers. nih.gov With acetate, the mechanism proceeds via 'ambiphilic metal ligand activation' (AMLA) after an initial displacement of the base. nih.gov

Osmium: Cyclometallation involving osmium is generally more challenging to achieve compared to metals like palladium or rhodium. These reactions often necessitate more severe conditions, such as polar solvents and the use of specific precursors or strong acids/bases, to promote the C-H bond activation. researchgate.net

The table below summarizes key findings in the cyclometallation of the N,N-dimethylbenzylamine moiety.

| Metal Precursor | Key Conditions/Features | Outcome/Mechanism Highlight | Reference |

|---|---|---|---|

| Palladium(II) acetate | Standard conditions for cyclopalladation | Formation of a stable five-membered palladacycle | researchgate.netacs.org |

| [IrCl2Cp*]2 | Use of a chelating base (e.g., acetate, triflate) | Base plays a crucial role in opening the Ir-dimer and facilitating a two-step C-H activation via AMLA. | nih.gov |

| Osmium Complexes | Requires more severe conditions (polar solvents, specific precursors) | Cyclometallation is less facile compared to other Group 8-10 metals. | researchgate.net |

Oxidative Pathways of Benzylamines

The tertiary amine functionality within the 4-(2-Aminoethyl)-N,N-dimethylbenzylamine structure is susceptible to oxidation through various chemical and electrochemical pathways. These reactions typically initiate with an electron transfer from the nitrogen atom, forming a reactive aminium cation radical intermediate.

A detailed study of the anodic oxidation of N,N-dimethylbenzylamine in methanol reveals two primary competing pathways, depending on which C-H bond adjacent to the nitrogen is cleaved. acs.org

Attack at the Methyl Group: This pathway leads to the formation of N-methoxymethyl-N-methylbenzylamine.

Attack at the Benzyl Group: This pathway results in the formation of α-methoxy-N,N-dimethylbenzylamine.

The selectivity of the oxidation is highly dependent on the reaction conditions, particularly the base used. When the amine substrate itself acts as the proton acceptor, attack on the methyl group is strongly favored. acs.org Conversely, in the presence of a strong base like potassium hydroxide, the reaction proceeds with nearly statistical distribution between the available methyl and benzyl C-H bonds. acs.org

Another documented oxidative transformation is the oxidative C-C coupling reaction. When N,N-dimethylbenzylamine is treated with n-butyl lithium followed by sulfur, it can lead to the formation of a dimeric product, meso-1,2-Bis(dimethylamino)-1,2-diphenylethane, through an oxidative coupling process. researchgate.net Furthermore, under metal-free electrochemical conditions, benzylamines can undergo selective oxidative cleavage of the benzyl C-N bond, yielding aldehydes, with water serving as the oxygen source. mdpi.com

The table below summarizes different oxidative pathways for the N,N-dimethylbenzylamine core.

| Reaction Condition | Key Intermediate | Major Product(s) | Reference |

|---|---|---|---|

| Anodic oxidation in methanol | Aminium cation radical | N-methoxymethyl-N-methylbenzylamine and α-methoxy-N,N-dimethylbenzylamine | acs.org |

| n-BuLi followed by S8 in THF | Lithium salt of the amine | meso-1,2-Bis(dimethylamino)-1,2-diphenylethane | researchgate.net |

| Metal-free electrochemical oxidation in MeCN/H2O | Nitrogen radical cation | Aldehydes (from C-N bond cleavage) | mdpi.com |

Reactivity with Transition Metal Complexes (e.g., forming triosmium clusters)

The nitrogen lone pair of the dimethylamino group allows 4-(2-Aminoethyl)-N,N-dimethylbenzylamine to act as a ligand, reacting with various transition metal complexes. Its reactivity with triosmium carbonyl clusters is of particular interest, leading to the formation of new, structurally complex clusters.

The parent cluster, dodecacarbonyltriosmium [Os3(CO)12], is relatively inert and requires high temperatures for substitution reactions. sigmaaldrich.com Therefore, more labile, or reactive, triosmium precursors are often employed. The complex [Os3(CO)10(MeCN)2], where two carbonyl ligands are replaced by labile acetonitrile (B52724) (MeCN) ligands, is a common starting material for reactions at lower temperatures. researchgate.netucl.ac.uk

The reaction of an amine ligand with a triosmium cluster typically begins with the substitution of one or more carbonyl or acetonitrile ligands. This initial coordination can be followed by further transformations, such as oxidative addition or ligand fragmentation, driven by thermal activation. For example, the reaction of [Os3(CO)10(MeCN)2] with thionylaniline results in a complex cluster featuring both sulfido and phenylimido ligands, demonstrating the cluster's ability to mediate bond cleavage. researchgate.net The study of these reactions provides insight into the activation of small molecules and the formation of novel organometallic structures with unique bonding features. uobaghdad.edu.iq

The table below outlines the reactivity of triosmium clusters with amine-related ligands.

| Triosmium Precursor | Reactant Type | General Outcome | Reference |

|---|---|---|---|

| [Os3(CO)12] | N,N-Dimethylbenzylamine | Forms triosmium clusters, typically requiring elevated temperatures. | sigmaaldrich.com |

| [Os3(CO)10(MeCN)2] | Nitrogen heterocycles, Thionylaniline | Facilitates ligand substitution under milder conditions, leading to complex cluster formation and ligand transformations. | researchgate.netucl.ac.uk |

| [Os3(CO)12] | Thionylaniline (in refluxing methylcyclohexane) | Produces Os3(CO)9(μ3-NPh)(μ3-S) via N=S bond cleavage. | researchgate.net |

Advanced Analytical and Spectroscopic Research Methodologies

Analytical Applications of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine

4-(2-Aminoethyl)-N,N-dimethylbenzylamine, as a tertiary amine, can function as a switchable hydrophilicity solvent (SHS), a class of solvents that can reversibly change their miscibility with water. This property is particularly valuable in homogeneous liquid-liquid microextraction (HLLME) techniques. The switching mechanism is typically triggered by the addition or removal of an acid, often carbon dioxide (CO2).

In its basic, uncharged state, the tertiary amine is hydrophobic and immiscible with water. When CO2 is bubbled through an aqueous mixture containing the amine, it forms carbonic acid, which in turn protonates the amine. This protonation leads to the formation of a bicarbonate salt, which is ionic and readily soluble in water, creating a single-phase homogeneous solution. This state allows for efficient interaction between the solvent and analytes present in the aqueous sample.

The switch back to a hydrophobic state is achieved by removing the CO2, typically by flushing with an inert gas like nitrogen or by increasing the temperature, or by adding a base. This deprotonates the amine, causing it to revert to its water-immiscible form. Consequently, the solvent separates from the aqueous phase, forming a distinct organic layer that contains the extracted analytes. This phase separation enables easy collection of the analyte-rich solvent for subsequent analysis. This process offers a simple and green alternative for sample preparation, minimizing solvent consumption. neu.edu.trnih.govresearchgate.netmdpi.com

Solidified floating organic drop microextraction (SFODME) is a microextraction technique that utilizes a small volume of an organic solvent with a melting point near room temperature. While specific studies optimizing SFODME with 4-(2-Aminoethyl)-N,N-dimethylbenzylamine are not detailed, the general parameters optimized for this technique are well-established and would be applicable.

Key parameters that are typically investigated to maximize extraction efficiency include the selection of the extraction solvent, the volume of both the extraction and disperser solvents, sample pH, ionic strength of the sample, extraction time and temperature, and stirring rate. nih.govnih.govwiley.com The goal is to achieve the highest possible enrichment factor (EF), which is the ratio of the analyte concentration in the extracted phase to the initial concentration in the sample, and the lowest possible limits of detection (LOD). nih.govresearchgate.net For instance, in various SFODME applications, optimized conditions have yielded enrichment factors ranging from approximately 70 to over 1100, with detection limits reaching the low nanogram per milliliter (ng/mL) or microgram per liter (µg/L) levels. nih.govwiley.comresearchgate.net

Below is a table summarizing typical optimization parameters and performance metrics reported for SFODME procedures with various analytes.

| Parameter | Typical Range / Condition | Reference |

|---|---|---|

| Extraction Solvent | 1-Dodecanol, Undecanol | nih.govwiley.com |

| Extraction Solvent Volume | 30 - 100 µL | wiley.commdpi.com |

| Disperser Solvent | Acetonitrile (B52724), Methanol (B129727) | nih.govnih.gov |

| Disperser Solvent Volume | 300 µL | wiley.com |

| Sample pH | Adjusted based on analyte pKa (e.g., pH 2 for acidic drugs) | nih.govwiley.com |

| Extraction Time | < 1 to 15 minutes | neu.edu.trmdpi.com |

| Enrichment Factor (EF) | 70 - 1113 | nih.govwiley.comresearchgate.net |

| Limit of Detection (LOD) | 0.007 µg/L - 0.46 ng/mL | nih.govresearchgate.net |

The environmental impact and practicality of analytical methods using compounds like 4-(2-Aminoethyl)-N,N-dimethylbenzylamine can be systematically evaluated using green chemistry metrics. nih.govnih.gov Tools such as the Analytical Greenness Calculator (AGREE) and the Blue Applicability Grade Index (BAGI) provide comprehensive assessments. nih.govrsc.org

Complementing the greenness assessment, the BAGI tool evaluates the practical aspects of an analytical method, aligning with the principles of White Analytical Chemistry, which considers both green and practical attributes. rsc.org BAGI assesses ten parameters, including sample throughput (number of samples analyzed per hour), automation degree, required sample amount, and the type of instrumentation needed. rsc.org The output is an asteroid pictogram and a score that quantifies the method's applicability and practicality. rsc.org An analytical procedure using 4-(2-Aminoethyl)-N,N-dimethylbenzylamine within an SHS-based microextraction framework would likely be favorable under these metrics due to the reduced solvent waste, potential for automation, and fast extraction times.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of amine mixtures. However, aliphatic amines, including tertiary amines like 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, often lack a native chromophore or fluorophore, making their detection by common UV or fluorescence detectors challenging. sigmaaldrich.com

To overcome this, a common strategy is pre-column derivatization. sigmaaldrich.comthermofisher.com This involves reacting the amines with a labeling reagent to attach a molecule that is easily detectable. Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to create derivatives with strong UV absorption or fluorescence emission, which significantly enhances detection sensitivity. thermofisher.com Another approach is ion-pair liquid chromatography, which uses reagents like perfluorocarboxylic acids to form ion pairs with the amines, allowing for their separation on reversed-phase columns. nih.gov This direct detection method eliminates the need for derivatization. nih.gov Furthermore, specialized column chemistries and non-aqueous mobile phases can be employed to achieve retention and separation of underivatized amines. sielc.comresearchgate.net

Mixed-mode chromatography is an advanced separation technique that utilizes stationary phases with multiple functionalities, such as combining reversed-phase and ion-exchange characteristics on a single column. lcms.czsartorius.com This dual mechanism provides greater control over the separation process and is highly effective for complex samples containing analytes with varying hydrophobicity and charge states, such as amine mixtures. lcms.cznih.gov

For the separation of a tertiary amine like 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, a mixed-mode column allows for the simultaneous exploitation of both its hydrophobic backbone and the positive charge on the protonated amine group. The greatest advantage of this technique is the ability to finely tune selectivity by adjusting mobile phase parameters like pH, ionic strength, and organic solvent concentration. lcms.cz For example, increasing the ionic strength of the mobile phase can modulate the ion-exchange interactions, while altering the organic solvent content affects the reversed-phase retention. This multi-parameter optimization enables the resolution of compounds that are difficult to separate using single-mode chromatography. lcms.cznih.gov Studies have shown that mixed-mode resins, such as those with N-benzyl-N-methyl ethanol (B145695) amine as a ligand, can be highly effective in separating complex biological mixtures. nih.gov

Advanced Detection Methods (e.g., Evaporative Light Scattering Detection (ELSD), Liquid Chromatography-Mass Spectrometry (LC/MS))

Advanced detection methods are crucial for the analysis of compounds like 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, especially when the molecule lacks a strong UV chromophore.

Evaporative Light Scattering Detection (ELSD): This detection method is nearly universal for non-volatile analytes and serves as a valuable alternative to UV detection. researchgate.net The principle of ELSD involves three stages: nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the resulting analyte particles. researchgate.net This technique is particularly advantageous when using gradient elution, as it is unaffected by changes in the mobile phase composition that can cause baseline drift in other detectors. peakscientific.com For a compound such as 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, ELSD would provide a consistent response based on the mass of the analyte, making it suitable for purity assessments and quantitative analysis where reference standards are available. sedere.com

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This technique is a cornerstone in modern analytical chemistry for identifying and quantifying compounds in complex mixtures. universiteitleiden.nl For 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, an LC-MS method would typically employ a reversed-phase column for separation. windows.net The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, would be operated in positive electrospray ionization (ESI) mode, which is well-suited for ionizing amines to produce protonated molecules [M+H]⁺. nih.gov This allows for the determination of the molecular weight and can provide structural information through fragmentation analysis (MS/MS). The high sensitivity of LC-MS allows for the detection of trace-level impurities. windows.net

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules.

Detailed Nuclear Magnetic Resonance (NMR) Studies (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) adjacent to the dimethylamino group and the aromatic ring would likely produce a singlet around 3.4 ppm. The two methyl groups attached to the nitrogen would be equivalent and give a sharp singlet at approximately 2.2 ppm. The ethyl bridge would show two multiplets, corresponding to the two methylene (B1212753) groups, likely in the 2.5-3.0 ppm range.

¹³C NMR: The carbon NMR spectrum would provide information on the number of non-equivalent carbon atoms. The aromatic carbons would have signals in the 125-140 ppm region. The benzylic carbon would be expected around 64 ppm, while the N-methyl carbons would appear at approximately 45 ppm. The two methylene carbons of the ethyl group would have distinct signals in the aliphatic region of the spectrum.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity of protons and their attached carbons. A COSY spectrum would show correlations between the protons of the ethyl bridge, and an HSQC spectrum would link each proton signal to its corresponding carbon signal, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for 4-(2-Aminoethyl)-N,N-dimethylbenzylamine based on known data for similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2-7.4 (m) | 128-130 |

| Aromatic C (quaternary) | - | 135-140 |

| CH₂ (benzyl) | ~3.4 (s) | ~64 |

| N(CH₃)₂ | ~2.2 (s) | ~45 |

| CH₂ (ethyl, adjacent to ring) | 2.7-2.9 (t) | ~39 |

| CH₂ (ethyl, adjacent to NH₂) | 2.9-3.1 (t) | ~42 |

| NH₂ | variable | - |

Note: s = singlet, t = triplet, m = multiplet. Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the structure of a compound through its fragmentation pattern. nist.gov

For 4-(2-Aminoethyl)-N,N-dimethylbenzylamine (molar mass: 178.28 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 178 or 179, respectively, depending on the ionization technique used. nih.gov

The fragmentation pattern in electron ionization (EI) mass spectrometry is particularly informative. The primary fragmentation pathway for amines is typically α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, two main α-cleavage pathways are expected:

Cleavage of the bond between the benzylic carbon and the aromatic ring, leading to the formation of a highly stable dimethylaminomethyl radical and a substituted tropylium (B1234903) ion.

Cleavage of the C-C bond in the ethyl side chain.

A key fragmentation would be the benzylic cleavage, resulting in a prominent peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which is characteristic of N,N-dimethylbenzylamines. nih.gov Another significant fragment would likely be observed from the cleavage of the bond between the two methylene groups of the aminoethyl side chain.

The following table summarizes the expected major fragments in the mass spectrum of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 178/179 | [C₁₁H₁₈N₂]⁺ / [C₁₁H₁₉N₂]⁺ | Molecular ion / Protonated molecular ion |

| 148 | [C₁₀H₁₄N]⁺ | Loss of CH₂NH₂ |

| 134 | [C₉H₁₂N]⁺ | Loss of C₂H₄NH₂ |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzyl (B1604629) group |

| 58 | [C₃H₈N]⁺ | [CH₂=N(CH₃)₂]⁺ from benzylic cleavage |

This detailed analysis of fragmentation patterns allows for the confirmation of the compound's structure and the identification of related substances. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are foundational to modern computational chemistry, allowing for the detailed study of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool in quantum chemistry for its favorable balance of accuracy and computational cost.

Geometry Optimization: A key application of DFT is the determination of the equilibrium geometry of a molecule, which corresponds to the minimum energy structure on the potential energy surface. This process involves calculating the forces on each atom and iteratively adjusting their positions until these forces become negligible. For a molecule like 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, this would involve finding the optimal bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.

Electronic Properties: Once the geometry is optimized, DFT can be used to calculate a wide range of electronic properties. These include:

Electron Density: Provides information about the distribution of electrons within the molecule, highlighting regions of high and low electron concentration.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution from the perspective of an approaching positive charge, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

For analogous compounds, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been successfully employed to determine these properties.

Table 1: Representative DFT Functionals and Basis Sets

| Category | Examples | Description |

|---|---|---|

| DFT Functionals | B3LYP, PBE0, M06-2X, ωB97X-D | Approximations to the exchange-correlation energy, the key unknown term in DFT. The choice of functional impacts the accuracy of the results. |

| Basis Sets | 6-31G(d), 6-311++G(d,p), cc-pVTZ | Sets of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets provide more accurate results at a higher computational cost. |

Computational methods can map out the energetic landscape of a chemical reaction, providing a detailed mechanism. This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

For a molecule containing amine functionalities like 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, potential reactions for study could include N-alkylation, protonation, or reactions involving the aromatic ring. Computational analysis would involve:

Locating the Transition State: Specialized algorithms are used to find the saddle point on the potential energy surface that corresponds to the TS.

Frequency Calculations: A vibrational frequency analysis is performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

Intermolecular Interactions and Condensed Phase Behavior

The behavior of molecules is often dominated by their interactions with their surroundings, whether with other identical molecules in a solid or with solvent molecules in a solution.

Hydrogen bonds are strong, directional intermolecular interactions that play a critical role in determining the crystal structure and properties of solid materials. The primary amino group (-NH₂) and the tertiary amino group (-N(CH₃)₂) in 4-(2-Aminoethyl)-N,N-dimethylbenzylamine can participate in hydrogen bonding. The -NH₂ group can act as a hydrogen bond donor, while the nitrogen atoms of both amine groups can act as hydrogen bond acceptors.

Theoretical analysis of these interactions in the solid state would involve:

Crystal Structure Prediction: Using computational methods to predict the most likely crystal packing arrangements.

Analysis of Known Structures: If a crystal structure has been determined experimentally (e.g., via X-ray diffraction), computational tools can be used to analyze the geometry and energetics of the hydrogen bonding network.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to characterize the nature and strength of specific intermolecular bonds, including hydrogen bonds, based on the topology of the electron density.

Chemical reactions and properties are significantly influenced by the solvent environment. Computational models account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. The Solvation Model based on Density (SMD) and the Conductor-like Screening Model (COSMO) are popular examples. This approach is computationally efficient and captures bulk electrostatic effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is typically done by placing the solute molecule in a box of solvent molecules and running a molecular dynamics (MD) or Monte Carlo (MC) simulation. This method is much more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are missed by implicit models. A hybrid approach, including a few explicit solvent molecules in the first solvation shell and treating the rest with an implicit model, often provides a good compromise between accuracy and cost.

For a charged or polar molecule like 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, solvent effects would be critical in accurately predicting properties like pKa, reaction barriers, and conformational preferences.

Electronic Structure Descriptors and Reactivity Prediction

From the electronic structure calculations, various descriptors can be derived to quantify and predict the reactivity of a molecule. These are often used in Quantitative Structure-Activity Relationship (QSAR) studies.

Key reactivity descriptors include:

Ionization Potential (I) and Electron Affinity (A): These can be approximated by the energies of the HOMO and LUMO orbitals, respectively, via Koopmans' theorem (I ≈ -E_HOMO; A ≈ -E_LUMO).

Electronegativity (χ): A measure of the power of an atom or group to attract electrons (χ ≈ (I + A)/2).

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (I - A)/2). Soft molecules tend to be more reactive than hard molecules.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ²/2η, where μ is the chemical potential, μ ≈ -(I + A)/2).

These descriptors help to rationalize and predict how a molecule will behave in different chemical environments, for instance, identifying which sites are most susceptible to nucleophilic or electrophilic attack.

Table 2: Key Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-(2-Aminoethyl)-N,N-dimethylbenzylamine |

| 4-N,N-dimethylaminobenzonitrile |

| N-Benzyldimethylamine |

| 4-amino-N-[2-(diethylamino) ethyl] benzamide |

| 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide |

| 4-amino-2-mercaptobenzimidazole |

| 6-amino- 1,3-dimethyluracil |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more prone to chemical reactions. For 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, this analysis would reveal the most probable sites for electrophilic and nucleophilic attack and provide insights into its electronic transitions.

A detailed theoretical study for 4-(2-Aminoethyl)-N,N-dimethylbenzylamine would involve calculating the energies of these frontier orbitals. The resulting data would typically be presented as follows:

Table 1: Illustrative Frontier Molecular Orbital Data This table is a hypothetical representation of data for 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, as specific literature values are not available.

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

Note: Specific calculated values for 4-(2-Aminoethyl)-N,N-dimethylbenzylamine are not available in the searched scientific literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. This analysis is invaluable for understanding charge distribution, hybridization, and the stabilizing effects of electron delocalization within a molecule.

A comprehensive NBO analysis would yield detailed information on key stabilizing interactions, as illustrated in the hypothetical table below.

Table 2: Illustrative NBO Analysis Data This table provides a hypothetical example of the kind of data an NBO analysis would generate for 4-(2-Aminoethyl)-N,N-dimethylbenzylamine. Specific findings for this compound are not documented in the available literature.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | σ* (C-C) | - |

| π (C=C) | π* (C=C) | - |

| σ (C-H) | σ* (C-N) | - |

Note: A detailed Natural Bond Orbital analysis for 4-(2-Aminoethyl)-N,N-dimethylbenzylamine has not been reported in the surveyed scientific literature.

Computational Prediction of Spectroscopic Data

Theoretical modeling can simulate various types of spectra, providing a powerful tool for interpreting experimental data and understanding the structural basis for observed spectroscopic signals.

Simulation of Vibrational (IR, Raman) Spectra

Computational methods, particularly Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be used to simulate infrared (IR) and Raman spectra. By comparing the simulated spectra with experimental results, researchers can confirm the molecular structure and assign specific vibrational modes to the observed peaks.

For 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, a computational analysis would predict the frequencies and intensities of characteristic vibrations, such as the N-H stretches of the primary amine, the C-N stretches of the tertiary amine and aminoethyl groups, and the various aromatic C-H and C=C vibrations of the benzyl (B1604629) ring. Such a simulation would be instrumental in analyzing experimental spectra of the compound.

Table 3: Illustrative Calculated Vibrational Frequencies This table is a hypothetical representation of predicted vibrational data. Specific computational results for 4-(2-Aminoethyl)-N,N-dimethylbenzylamine are not available in the literature.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch (Aminoethyl) | - |

| C-H Stretch (Aromatic) | - |

| C-N Stretch (Dimethylamino) | - |

| C=C Stretch (Aromatic Ring) | - |

Note: Simulated vibrational spectra based on theoretical calculations for 4-(2-Aminoethyl)-N,N-dimethylbenzylamine are not found in the reviewed scientific literature.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry allows for the ab initio prediction of NMR chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical calculations are highly valuable for assigning signals in complex experimental NMR spectra and for confirming stereochemistry or conformational preferences.

A theoretical study of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine would provide predicted chemical shifts for each unique hydrogen and carbon atom. This would aid in the definitive assignment of protons and carbons in the dimethylamino group, the ethyl bridge, and the substituted benzene (B151609) ring.

Table 4: Illustrative Calculated NMR Chemical Shifts This table is a hypothetical example of calculated NMR data. Specific theoretical predictions for 4-(2-Aminoethyl)-N,N-dimethylbenzylamine are not available in the public domain.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | - | - |

| -CH₂-N(CH₃)₂ | - | - |

| Ar-CH₂- | - | - |

| Aromatic C-H | - | - |

Note: Specific calculated NMR chemical shifts for 4-(2-Aminoethyl)-N,N-dimethylbenzylamine are not available in the searched scientific literature.

Theoretical Approaches for Catalyst Design and Performance Prediction

Amines, such as derivatives of N,N-dimethylbenzylamine, are well-known for their catalytic activity in various organic reactions, including polyurethane formation and epoxy resin curing. Theoretical and computational approaches are increasingly used to design new catalysts and predict their performance. These methods can model the reaction mechanism, identify the transition states, and calculate the activation energies, providing a deep understanding of the catalytic cycle.

For a compound like 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, which possesses multiple amine functionalities, theoretical studies could be employed to:

Evaluate Lewis Basicity: Calculate the proton affinity or the energy of interaction with a Lewis acid to quantify the basicity of the different nitrogen centers and predict their catalytic activity.

Model Reaction Pathways: Use DFT to map the potential energy surface of a catalyzed reaction, such as the reaction between an isocyanate and an alcohol. This would clarify the role of the catalyst in lowering the activation barrier.

Structure-Activity Relationship: By computationally modifying the structure of the catalyst and recalculating its performance metrics, a quantitative structure-activity relationship (QSAR) can be developed to guide the design of more efficient catalysts.

While the parent compound, N,N-dimethylbenzylamine, has been studied theoretically as a catalyst, specific computational investigations into the catalytic potential and mechanism of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine are not presently found in the scientific literature. Such studies would be crucial for unlocking its potential applications in catalysis.

Structure Activity Relationship Studies in Chemical Systems Non Biological Focus

Influence of Molecular Modifications on Chemical Reactivity and Selectivity

The reactivity and selectivity of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine are dictated by the electronic and steric effects of its constituent functional groups. The N,N-dimethylamino group, being a strong electron-donating group, significantly influences the reactivity of the aromatic ring. It activates the benzene (B151609) ring towards electrophilic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to itself.

Molecular modifications, such as the introduction of electron-withdrawing or electron-donating substituents on the benzene ring, can further modulate this reactivity. For instance, the introduction of an electron-withdrawing group would decrease the electron density of the ring, thereby reducing its reactivity towards electrophiles. Conversely, an additional electron-donating group would enhance it.

The primary amino group at the terminus of the ethyl chain and the tertiary benzylic amine also exhibit distinct reactivities. The primary amine is a good nucleophile and can participate in reactions such as acylation and alkylation. The tertiary amine, being more sterically hindered but also a good nucleophile and base, plays a crucial role in catalysis. The relative reactivity of these two nitrogen centers can be tuned by altering the steric hindrance around them or by changing the electronic nature of the aromatic ring.

| Molecular Modification | Expected Effect on Reactivity | Influence on Selectivity |

|---|---|---|

| Introduction of an electron-withdrawing group (e.g., -NO2) on the benzene ring | Decreased reactivity of the aromatic ring towards electrophilic substitution. | May alter the regioselectivity of substitution reactions. |

| Introduction of an electron-donating group (e.g., -OCH3) on the benzene ring | Increased reactivity of the aromatic ring towards electrophilic substitution. | Enhances ortho- and para-directing effects. |

| N-alkylation of the primary amino group | Increased steric hindrance and potential change in nucleophilicity. | May favor reactions at the less hindered tertiary amine. |

| Quaternization of the tertiary amino group | Formation of a quaternary ammonium (B1175870) salt, eliminating its nucleophilicity and basicity. | Renders the tertiary amine unreactive as a catalyst or nucleophile. |

Correlation between Structural Features and Catalytic Efficiency

The tertiary amine functionality in 4-(2-Aminoethyl)-N,N-dimethylbenzylamine is a key feature that imparts catalytic activity, particularly in reactions that are base-catalyzed. A closely related compound, N,N-dimethylbenzylamine (DMBA), is a well-known catalyst for the formation of polyurethane foams and epoxy resins wikipedia.org. The catalytic mechanism of such tertiary amines generally involves the activation of a reagent through the formation of a more reactive intermediate.

The catalytic efficiency of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine and its derivatives is expected to be influenced by several structural factors:

Basicity of the Tertiary Amine: The electron-donating N,N-dimethylamino group increases the basicity of the tertiary nitrogen, which can enhance its catalytic activity. The presence of the aminoethyl group at the para position further contributes to the electron density on the ring and, indirectly, the basicity of the benzylic nitrogen.

Steric Hindrance: The steric environment around the tertiary nitrogen is crucial. While some steric bulk is necessary for selectivity, excessive hindrance can impede the approach of reactants, thereby reducing catalytic efficiency.

Presence of the Primary Amine: The primary amino group can potentially participate in the catalytic cycle, either cooperatively with the tertiary amine or through a separate pathway. It could, for instance, act as a hydrogen bond donor, stabilizing transition states.

Modifications to the structure can systematically alter this catalytic performance. For example, introducing bulky substituents on the benzene ring could decrease the catalytic rate due to increased steric hindrance.

| Structural Feature | Correlation with Catalytic Efficiency | Example Application |

|---|---|---|

| High basicity of the tertiary amine | Generally increases catalytic activity in base-catalyzed reactions. | Polyurethane and epoxy resin formation. |

| Increased steric hindrance around the tertiary amine | May decrease catalytic efficiency by blocking access to the active site. | Reactions sensitive to steric crowding. |

| Presence of a primary amino group | Potential for cooperative catalysis or hydrogen bonding interactions, possibly enhancing efficiency. | Reactions with transition states stabilized by hydrogen bonds. |

| Substitution with electron-donating groups on the ring | Enhances the basicity of the tertiary amine, potentially increasing catalytic activity. | Base-catalyzed polymerizations. |

Structure-Property Relationships in Advanced Materials (e.g., polymers, molecular sieves)

The bifunctional nature of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, possessing both a primary and a tertiary amine, makes it a valuable building block for the synthesis of advanced materials with tailored properties. Its incorporation into polymer chains or onto the surface of materials can significantly modify their characteristics.

In the realm of polymers, this compound can be used as a monomer or a modifying agent. The primary amino group can readily react with monomers such as epoxides or isocyanates to be incorporated into a polymer backbone. The pendant N,N-dimethylbenzylamine group can then impart specific properties to the resulting polymer:

Adhesion Promotion: The tertiary amine can interact with surfaces, improving the adhesion of coatings and adhesives.

Catalytic Sites: The tertiary amine can act as a built-in catalyst for subsequent cross-linking reactions or other chemical transformations within the polymer matrix.

Thermal and Chemical Resistance: The aromatic ring contributes to the thermal stability of the polymer. The presence of amine groups can also enhance chemical resistance.

When used to functionalize materials like molecular sieves or other porous solids, 4-(2-Aminoethyl)-N,N-dimethylbenzylamine can introduce basic sites, altering the material's surface chemistry and making it suitable for applications in catalysis or selective adsorption. The structure of the amine, including the length of the ethyl chain and the nature of the aromatic ring, will directly influence the accessibility and reactivity of the active sites within the porous structure.

| Material Application | Role of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine | Resulting Structure-Property Relationship |

|---|---|---|

| Epoxy Resins | Curing agent and accelerator. | The primary amine reacts with the epoxy groups, while the tertiary amine catalyzes the curing process, leading to a cross-linked network with enhanced mechanical properties. |

| Polyurethanes | Chain extender and catalyst. | Incorporation into the polymer chain via the primary amine and catalysis of the isocyanate-polyol reaction by the tertiary amine, affecting the foam's cell structure and properties. |

| Functionalized Polymers | Monomer or grafting agent. | Introduces basic and nucleophilic sites, improving properties like dye uptake, adhesion, and providing sites for further chemical modification. |

| Modified Molecular Sieves | Surface functionalizing agent. | Creates basic sites within the pores, enhancing catalytic activity for base-catalyzed reactions or improving selectivity in separations. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Aminoethyl)-N,N-dimethylbenzylamine, and how can its purity be validated?

- Methodology :

- Synthesis : Multi-step reactions involving alkylation and amination are common. For example, starting with benzylamine derivatives, introduce the 2-aminoethyl group via nucleophilic substitution, followed by dimethylation using methyl halides or reductive amination (adapted from methods in and ).

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization.

- Validation : Purity is confirmed via HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks in H NMR) .

Q. What analytical techniques are critical for characterizing 4-(2-Aminoethyl)-N,N-dimethylbenzylamine?

- Techniques :

- NMR : H and C NMR to confirm the structure (e.g., methyl group resonances at ~2.2 ppm for N,N-dimethyl and aromatic protons at 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection for quantitative purity assessment .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or degradation.

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 4-(2-Aminoethyl)-N,N-dimethylbenzylamine in catalytic systems?

- Approach :

- Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Compare with experimental data (e.g., reaction yields with palladium catalysts) to validate computational models .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar amines?

- Analysis :

- Perform dose-response assays (e.g., IC determination) under standardized conditions (pH, temperature) to minimize variability.

- Use orthogonal assays (e.g., fluorescence-based binding vs. enzymatic inhibition) to confirm activity. Cross-reference with SAR studies of analogs like N,N-dimethylbenzylamine .

Q. How can researchers design experiments to study the compound’s interactions with biomacromolecules?

- Methods :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (, ).

- Molecular Dynamics Simulations : Analyze binding stability in silico using tools like GROMACS.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions .

Q. What are the challenges in scaling up synthesis from milligram to gram scale, and how can they be mitigated?

- Solutions :

- Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design of experiments (DoE).

- Address byproduct formation via in-situ IR monitoring or flow chemistry setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.